![molecular formula C12H10ClNOS B1458690 6-chloro-3-(thiophène-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine CAS No. 1955561-38-2](/img/structure/B1458690.png)

6-chloro-3-(thiophène-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine

Vue d'ensemble

Description

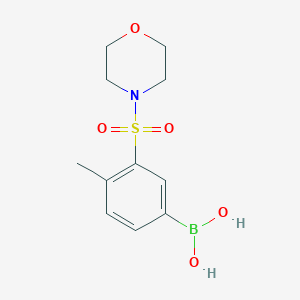

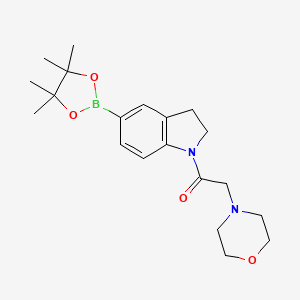

“6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” is a chemical compound with the molecular formula C12H10ClNOS. It has a molecular weight of 251.73 .

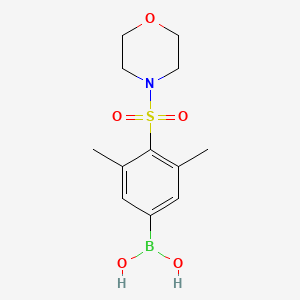

Molecular Structure Analysis

The molecular structure of “6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine” consists of a thiophene ring attached to a benzo[b][1,4]oxazine ring via a carbon atom. The benzo[b][1,4]oxazine ring also has a chlorine atom attached to it .Applications De Recherche Scientifique

Propriétés anti-inflammatoires

Les dérivés du thiophène, comme le composé en question, ont été rapportés comme possédant des propriétés anti-inflammatoires . Cela les rend potentiellement utiles dans le traitement des affections caractérisées par une inflammation.

Applications antipsychotiques

Les dérivés du thiophène ont également été trouvés pour avoir des effets antipsychotiques . Cela suggère des applications potentielles dans le traitement des troubles psychiatriques.

Effets anti-arythmiques

Ces composés ont été rapportés comme ayant des propriétés anti-arythmiques , indiquant une utilisation potentielle dans la gestion des arythmies cardiaques.

Propriétés anxiolytiques

Les effets anxiolytiques des dérivés du thiophène suggèrent des applications potentielles dans le traitement des troubles anxieux.

Applications antifongiques

Les dérivés du thiophène ont été trouvés pour posséder des propriétés antifongiques , les rendant potentiellement utiles dans la lutte contre les infections fongiques.

Propriétés antioxydantes

Ces composés ont été rapportés comme ayant des propriétés antioxydantes , ce qui pourrait être bénéfique dans la gestion des conditions associées au stress oxydatif.

Effets modulateurs du récepteur des œstrogènes

Les dérivés du thiophène ont été trouvés pour avoir des effets modulateurs du récepteur des œstrogènes , suggérant des applications potentielles dans les conditions liées à l'activité du récepteur des œstrogènes.

Propriétés anticancéreuses

Enfin, les dérivés du thiophène ont été rapportés comme ayant des propriétés anticancéreuses , indiquant une utilisation potentielle dans les stratégies de traitement du cancer.

Mécanisme D'action

Action Environment

Environmental factors (pH, temperature, etc.) impact drug stability, efficacy, and safety. Investigating how these factors influence the compound’s action is essential.

For more in-depth information, consider referring to relevant research articles . Keep in mind that this field is continually evolving, and new discoveries may shed light on the compound’s mechanism of action.

: Sadhu, C., & Mitra, A. K. (2024). Synthetic, biological and optoelectronic properties of phenoxazine and its derivatives: a state of the art review. Molecular Diversity, 28(2), 965–1007. Link

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in laboratory experiments include its low cost, its high solubility in a variety of solvents, and its stability in a variety of conditions. Additionally, 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is a versatile compound that can be used in a variety of reactions, and the compound has been used to synthesize a variety of biologically active compounds. The main limitation of using 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine in laboratory experiments is that the compound is not widely available, and it can be difficult to obtain in large quantities.

Orientations Futures

The potential future directions for 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine research include further exploration of its potential applications in organic synthesis, drug development, and material science. Additionally, further research is needed to explore the biochemical and physiological effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential therapeutic applications. Additionally, further research is needed to explore the mechanism of action of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential interactions with other molecules. Finally, further research is needed to explore the potential toxicity of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine, and the compound could be studied for its potential adverse effects.

Analyse Biochimique

Biochemical Properties

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation . Additionally, it interacts with proteins involved in cell signaling pathways, such as kinases, thereby modulating their activity and influencing cellular responses . The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these biomolecules.

Cellular Effects

The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, it can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis . Moreover, it affects the expression of genes involved in oxidative stress response, thereby enhancing the cell’s ability to cope with oxidative damage . These cellular effects highlight the potential of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine as a therapeutic agent.

Molecular Mechanism

The molecular mechanism of action of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of enzymes, such as DHFR, through hydrogen bonding and hydrophobic interactions, leading to enzyme inhibition . Additionally, it can activate or inhibit various transcription factors, thereby modulating gene expression . These molecular interactions result in the compound’s ability to exert its therapeutic effects at the cellular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity .

Dosage Effects in Animal Models

The effects of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine vary with different dosages in animal models. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of determining the optimal therapeutic dose for safe and effective use in clinical settings.

Metabolic Pathways

6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s pharmacokinetics and pharmacodynamics, affecting its overall therapeutic efficacy and safety.

Transport and Distribution

The transport and distribution of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine within cells and tissues are mediated by specific transporters and binding proteins . The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which influence its cellular uptake and accumulation . Additionally, binding proteins, such as albumin, facilitate its distribution within the bloodstream, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of 6-chloro-3-(thiophen-3-yl)-3,4-dihydro-2H-benzo[b][1,4]oxazine is critical for its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various enzymes and proteins . Additionally, it may be targeted to specific organelles, such as the mitochondria, through post-translational modifications or targeting signals . These localization patterns influence the compound’s ability to exert its biochemical and therapeutic effects within the cell.

Propriétés

IUPAC Name |

6-chloro-3-thiophen-3-yl-3,4-dihydro-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNOS/c13-9-1-2-12-10(5-9)14-11(6-15-12)8-3-4-16-7-8/h1-5,7,11,14H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNXOJLSCLWKVMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=C(O1)C=CC(=C2)Cl)C3=CSC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4,4'-(5,5'-Difluoro-[1,1'-biphenyl]-3,3'-diyl)dimorpholine](/img/structure/B1458618.png)

![methyl 6-chloro-2-(2-methoxy-2-oxoethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1458620.png)

![3-(Cyclopropylmethoxy)-5,6,7,8-tetrahydropyrido[4,3-c]pyridazine](/img/structure/B1458626.png)

![1-(2-Fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide trihydrochloride](/img/structure/B1458629.png)